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Compound of Interest

Compound Name: (R)-PF-06256142

Cat. No.: B609962 Get Quote

(R)-PF-06256142: A Technical Guide for
Researchers
For researchers, scientists, and drug development professionals, this document provides an in-

depth technical overview of (R)-PF-06256142, a notable selective agonist for the dopamine D1

receptor. This guide covers supplier and purchasing information, the compound's mechanism

of action, relevant signaling pathways, and detailed experimental protocols.

Supplier and Purchasing Information
(R)-PF-06256142 and its racemic mixture, PF-06256142, are available from several chemical

suppliers specializing in research compounds. The following table summarizes key purchasing

information from a selection of vendors. It is important to note that the bioactivity is primarily

associated with the (+)-enantiomer, while the (R)-enantiomer, according to some sources,

exhibits lower activity. Researchers should carefully consider which form is appropriate for their

studies.
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Supplier
Product
Name(s)

Catalog
Number(s)

CAS Number Notes

MedChemExpres

s

PF-06256142,

(R)-PF-

06256142

HY-119943
1609583-14-3

((+)-enantiomer)

Offers both the

potent (+)-

enantiomer and

the (R)-

enantiomer.

Available in

various

quantities. For

research use

only.[1][2]

Immunomart

PF-06256142,

(R)-PF-

06256142

T12423, T72744

1609583-14-3,

1609583-15-4

((R)-enantiomer)

Provides both

PF-06256142

and its (R)-

enantiomer,

noting the latter

exhibits low

activity.[3][4]

MedKoo

Biosciences
PF-06256142 555384

1609583-14-3

((+)-enantiomer)

May require

custom synthesis

with a minimum

order quantity.

Lists CAS

numbers for (+),

(-), and racemic

forms.[5][6]

Nordic Biosite PF-06256142 T12423-100mg 1609583-14-3

Distributes

TargetMol

products.[7]

TargetMol PF-06256142 T12423 1609583-14-3

A primary

supplier of the

compound.
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Core Technical Details
PF-06256142 is a potent, selective, and orally active agonist of the dopamine D1 receptor, with

a reported EC50 of 33 nM and a Ki of 12 nM.[1] It is a non-catecholamine agonist, a feature

that contributes to its favorable pharmacokinetic properties and reduced receptor

desensitization compared to traditional dopamine agonists.[8] The compound has

demonstrated central nervous system (CNS) penetration and is being investigated for its

therapeutic potential in conditions such as schizophrenia and Parkinson's disease.[1]

Mechanism of Action
As a D1 receptor agonist, PF-06256142 mimics the action of dopamine at this specific receptor

subtype. The dopamine D1 receptor is a G-protein coupled receptor (GPCR) that, upon

activation, stimulates the Gαs/olf G-protein. This initiates a signaling cascade involving the

activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.

Elevated cAMP subsequently activates Protein Kinase A (PKA), which then phosphorylates

various downstream targets, including the Dopamine- and cAMP-regulated phosphoprotein 32

kDa (DARPP-32). The phosphorylation of DARPP-32 at Thr34 inhibits protein phosphatase-1,

leading to a sustained state of phosphorylation for numerous downstream effector proteins that

regulate neuronal excitability, gene expression, and synaptic plasticity.[3]

The signaling pathway of the D1 receptor is complex and can also involve Gq/PLC signaling

and the formation of hetero-oligomers with other receptors like D2, D3, A1, and NMDA

receptors, which can modulate the primary signaling cascade.[3]
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Dopamine D1 Receptor Signaling Pathway Activated by PF-06256142

Experimental Protocols
The following are generalized experimental protocols derived from published in vivo studies

using PF-06256142. Researchers should adapt these protocols to their specific experimental

needs and institutional guidelines.

In Vivo Assessment of Locomotor Activity in Mice
This experiment aims to evaluate the effect of PF-06256142 on spontaneous locomotor activity,

a behavior modulated by the dopaminergic system.

Materials:

(R)-PF-06256142

Vehicle solution (e.g., 5% DMSO, 5% Cremophor EL, 90% sterile water)

Male C57BL/6J mice

Open-field activity chambers equipped with infrared beams

Procedure:

Habituation: Acclimate mice to the testing room for at least 1 hour before the experiment.

Place each mouse in an individual open-field chamber and allow for a 30-60 minute

habituation period.

Drug Administration: Prepare fresh solutions of PF-06256142 in the vehicle on the day of the

experiment. Administer PF-06256142 or vehicle via subcutaneous (s.c.) or intraperitoneal

(i.p.) injection at the desired doses (e.g., 1, 3, 10 mg/kg).

Data Collection: Immediately after injection, return the mice to the activity chambers and

record locomotor activity (e.g., beam breaks, distance traveled) for a period of 60-120

minutes.

Data Analysis: Analyze the data by comparing the locomotor activity of the PF-06256142-

treated groups to the vehicle-treated control group using appropriate statistical tests (e.g.,
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ANOVA followed by post-hoc tests).

Assessment of Pro-Cognitive Effects in a Rodent Model
of Working Memory Deficit
This protocol describes the use of the radial arm maze to assess the ability of PF-06256142 to

reverse working memory deficits induced by an NMDA receptor antagonist like ketamine.

Materials:

(R)-PF-06256142

Ketamine

Vehicle solution

Adult male rats

Elevated eight-arm radial maze

Procedure:

Habituation and Training: Habituate rats to the radial arm maze daily for several days. Train

the rats on the working memory task, where they learn to visit each of the eight arms once to

receive a food reward. Training continues until a stable baseline performance is achieved

(e.g., minimal errors).

Drug Administration:

Administer PF-06256142 or vehicle at the desired doses (e.g., 0.3, 1, 3 mg/kg, s.c.) at a

set time before the test session (e.g., 30 minutes).

Administer ketamine (e.g., 3 mg/kg, s.c.) or vehicle at a set time after the PF-06256142

injection and before the test session (e.g., 15 minutes).

Testing: Place the rat in the center of the maze and allow it to freely explore the arms for a

set duration or until all baited arms have been visited. Record the number and type of errors

(e.g., re-entry into a previously visited arm).
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Data Analysis: Compare the number of working memory errors between the different

treatment groups using appropriate statistical analyses (e.g., Kruskal-Wallis test followed by

Dunn's multiple comparison test).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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